molecular formula C18H20N2O6S2 B3315964 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropoxyphenyl)benzenesulfonamide CAS No. 951899-73-3

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropoxyphenyl)benzenesulfonamide

Cat. No.: B3315964
CAS No.: 951899-73-3
M. Wt: 424.5 g/mol
InChI Key: GCEWGNSVBRRYST-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a 1,1-dioxido-3-oxoisothiazolidin-2-yl group at the para position and an isopropoxyphenyl moiety on the sulfonamide nitrogen.

Properties

IUPAC Name

N-(4-propan-2-yloxyphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S2/c1-13(2)26-16-7-3-14(4-8-16)19-28(24,25)17-9-5-15(6-10-17)20-18(21)11-12-27(20,22)23/h3-10,13,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEWGNSVBRRYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropoxyphenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an isothiazolidine derivative, which is a structural motif known for its diverse biological activities. The presence of the dioxido and oxo groups contributes to the compound's reactivity and potential interactions with biological targets.

Structural Formula

C18H22N2O5S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

Antimicrobial Properties

Research indicates that compounds similar to 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropoxyphenyl)benzenesulfonamide exhibit significant antimicrobial activity. A study evaluating various benzamide derivatives showed that certain compounds demonstrated potent antifungal activity against Botrytis cinerea and other fungi.

Table 1: Antifungal Activity of Related Compounds

CompoundTarget FungiInhibition Rate (%) at 100 mg/L
10aBotrytis cinerea84.4
10bFusarium graminearum62.5
10cMarssonina mali53.0
10dThanatephorus cucumeris37.5

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
A54912.5High
HeLa15.0Moderate
MCF-720.0Low
Normal Cells>50None

The proposed mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cell growth and survival in cancer cells. It is hypothesized that the sulfonamide moiety plays a critical role in enzyme binding, potentially affecting metabolic pathways crucial for tumor growth.

Case Studies

In a recent study, researchers synthesized several derivatives of the target compound to assess their biological activities. Among these, one derivative exhibited an EC50 value of 14.44 µg/mL against Botrytis cinerea, indicating strong antifungal properties while maintaining low toxicity towards zebrafish embryos.

Case Study Highlights:

  • Lead Compound: Broflanilide was used as a reference for designing new derivatives.
  • Toxicity Assessment: The acute toxicity of selected compounds was measured using zebrafish embryos, with promising results indicating low toxicity profiles.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Key Substituents Biological Activity
4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11) Chlorobenzoyl, dimethylpyrimidinyl Antimicrobial (broad-spectrum)
4-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-piperidinylphenyl]benzenesulfonamide Methyl-isothiazolidinone, piperidinylphenyl Not specified; structural analog
(Z)-4-(3-oxo-3-thiophen-2-ylprop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophene, thiazolyl Antiproliferative (IC₅₀ = 10.25 µM)
Target Compound Isothiazolidinone-dioxide, isopropoxyphenyl Hypothesized: Antimicrobial/cytotoxic

Structural Insights :

  • Isothiazolidinone vs. Indole/Thiophene: The isothiazolidinone ring in the target compound provides a rigid, electron-deficient core, contrasting with the planar indole () or conjugated thiophene () systems. This may alter binding to enzymes like carbonic anhydrases or kinase targets .
Antimicrobial Activity
  • Compound 11 (): Exhibited broad-spectrum antimicrobial activity, likely due to the electron-withdrawing chloro group enhancing target (e.g., bacterial dihydrofolate reductase) inhibition.
  • Compound 18 (): Combined antimicrobial and cytotoxic effects, suggesting dual mechanisms of action.
  • Target Compound: The isothiazolidinone moiety may mimic β-lactam rings, but the isopropoxy group’s steric bulk could limit efficacy compared to smaller substituents like chloro .
Cytotoxic/Antiproliferative Activity
Compound IC₅₀ (µg/mL or µM) Cell Line Reference Standard
Compound 18 () 35 µg/mL HCT116 5-FU (less active)
Compound 26 () 10.25 µM Breast cancer Doxorubicin (3× more potent)
Target Compound (Hypothetical) Pending data Not tested N/A

Key Observations :

  • Thiophene-linked sulfonamides (e.g., compound 26) show superior potency (IC₅₀ < 10 µM) compared to indole derivatives (e.g., compound 18, IC₅₀ = 35 µg/mL ≈ 70 µM), likely due to enhanced π-stacking and enzyme inhibition .

Physicochemical and Spectral Comparisons

  • IR/NMR Trends: The target compound’s isothiazolidinone-dioxide group would show strong C=O (1660–1680 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches, similar to ’s triazole-thiones . Absence of N-H stretches (~3300 cm⁻¹) in ’s analogs suggests tautomeric stabilization, a feature likely shared by the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropoxyphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropoxyphenyl)benzenesulfonamide

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